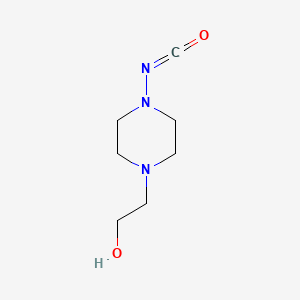

2-(4-Isocyanatopiperazin-1-YL)ethanol

説明

2-(4-Isocyanatopiperazin-1-YL)ethanol is a piperazine derivative featuring an isocyanate (-NCO) functional group at the 4-position of the piperazine ring and an ethanol (-CH2CH2OH) side chain. This compound’s structure combines the reactivity of isocyanate with the solubility-enhancing properties of the ethanol moiety. Isocyanates are highly reactive electrophiles, enabling applications in polymer synthesis (e.g., polyurethanes) and as intermediates in pharmaceutical or agrochemical development. The ethanol group enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media.

特性

CAS番号 |

151291-43-9 |

|---|---|

分子式 |

C7H13N3O2 |

分子量 |

171.2 |

IUPAC名 |

2-(4-isocyanatopiperazin-1-yl)ethanol |

InChI |

InChI=1S/C7H13N3O2/c11-6-5-9-1-3-10(4-2-9)8-7-12/h11H,1-6H2 |

InChIキー |

XELSYQUBOFNRAK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)N=C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-(4-Isocyanatopiperazin-1-YL)ethanol with structurally related piperazine derivatives, emphasizing substituents, reactivity, applications, and safety profiles:

Key Findings:

Reactivity :

- The isocyanate group in the target compound confers significantly higher electrophilic reactivity compared to amines (Hydroxyzine, ) or nitroso groups (). This makes it suitable for forming ureas, carbamates, or polymers .

- Halogenated derivatives (e.g., ’s chloropyrimidine) exhibit moderate reactivity, often leveraged in kinase inhibitors or regulatory-compliant APIs .

Applications :

- Hydroxyzine ’s bulky chlorophenyl-benzyl substituent enables CNS penetration, contrasting with the target compound’s industrial/pharmaceutical intermediate role .

- ’s pyrimidine-linked derivative is used in commercial drug manufacturing , highlighting regulatory utility vs. the target’s synthetic versatility .

Safety: Isocyanates require strict handling protocols (e.g., ventilation, PPE) due to respiratory hazards, unlike the milder risks associated with amino () or nitroso () derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。